2-(4-Chlorophenyl)-3-nitropyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-9-5-3-8(4-6-9)11-10(14(15)16)2-1-7-13-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPFMKABLOJZPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501296102 | |
| Record name | 2-(4-Chlorophenyl)-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501296102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886361-74-6 | |
| Record name | 2-(4-Chlorophenyl)-3-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501296102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Methodologies for the Synthesis of 2 4 Chlorophenyl 3 Nitropyridine and Analogous Systems
Precursor Synthesis and Reactivity Profile
The cornerstone of synthesizing 2-(4-Chlorophenyl)-3-nitropyridine is the preparation and functionalization of the key intermediate, 2-chloro-3-nitropyridine (B167233).
Generation of 2-Chloro-3-nitropyridine from Pyridine (B92270) Derivatives
The synthesis of 2-chloro-3-nitropyridine is most commonly achieved through a two-step process starting from 2-pyridone (also known as pyridin-2-ol). The initial step involves the nitration of 2-pyridone to yield 3-nitro-2-pyridone. guidechem.comgoogle.com This is typically carried out using a mixture of sulfuric acid and nitric acid. guidechem.com Subsequent chlorination of the resulting 3-nitro-2-pyridone with a chlorinating agent like thionyl chloride or phosphorus oxychloride furnishes 2-chloro-3-nitropyridine. guidechem.comgoogle.com
An alternative approach involves the direct nitration of 2-chloropyridine. However, this method often leads to a mixture of isomers and requires careful control of reaction conditions to favor the desired 3-nitro product. A patent describes a method using 2-pyridone as the starting material, which undergoes nitration and N-alkylation for amino protection to yield N-alkyl-3-nitro-2-pyridone. This intermediate is then subjected to a directional chlorination and dealkylation to produce 2-chloro-3-nitropyridine. google.com
| Starting Material | Reagents | Product | Reference |
| 2-Pyridone | 1. H₂SO₄, HNO₃2. SOCl₂ or POCl₃ | 2-Chloro-3-nitropyridine | guidechem.comgoogle.com |
| 2-Pyridone | 1. Nitration2. N-alkylation3. Chlorination & Dealkylation | 2-Chloro-3-nitropyridine | google.com |
Reactivity of the Halogen and Nitro Group in 2-Chloro-3-nitropyridine Towards Nucleophiles
The chemical behavior of 2-chloro-3-nitropyridine is dominated by the electrophilic nature of the pyridine ring, which is further enhanced by the electron-withdrawing effects of both the chlorine atom at the 2-position and the nitro group at the 3-position. This activation renders the pyridine ring susceptible to nucleophilic attack.
The chlorine atom at the 2-position is a good leaving group and is readily displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orgyoutube.comlibretexts.org The reaction proceeds via the formation of a negatively charged Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group. wikipedia.orglibretexts.org This high reactivity allows for the introduction of a wide range of substituents at the 2-position. For instance, reactions with amines, anilines, and thiols lead to the corresponding 2-amino-, 2-anilino-, and 2-arylthio-3-nitropyridines, respectively. guidechem.comrsc.orgnih.gov
The nitro group at the 3-position also influences the reactivity. While it primarily acts as an activating group for nucleophilic substitution at the 2-position, under certain conditions, the nitro group itself can be displaced by strong nucleophiles. nih.gov Research has shown that in reactions of 2-methyl- and 2-arylvinyl-3-nitropyridines with thiols, the 3-nitro group can be selectively substituted. nih.gov
| Nucleophile | Product | Reaction Type | Reference |
| Amines | 2-Amino-3-nitropyridines | SNAr | guidechem.comnih.gov |
| Anilines | 2-Anilino-3-nitropyridines | SNAr | guidechem.com |
| Arenethiolates | 2-Arylthio-3-nitropyridines | SNAr | rsc.org |
| Thiols | 5-Thio-substituted pyridines (in some cases) | SNAr | nih.gov |
Carbon-Carbon Bond Forming Reactions: C-C Coupling Strategies
The introduction of a phenyl moiety at the 2-position of the 3-nitropyridine (B142982) core is a critical step in the synthesis of this compound. This is typically achieved through various carbon-carbon bond-forming cross-coupling reactions.
Approaches to C-C Bond Formation at the 2-Position of 3-Nitropyridines with Phenyl Moieties
While direct arylation of 2-chloro-3-nitropyridine using organometallic reagents is a plausible route, the Heck reaction provides a powerful alternative for creating a carbon-carbon bond at the 2-position, particularly for vinyl-substituted derivatives which can be further modified. wikipedia.org The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org In the context of synthesizing analogs of this compound, one could envision a strategy where 2-chloro-3-nitropyridine is coupled with a vinyl-containing aromatic compound.
Another significant strategy for C-C bond formation is the Suzuki coupling reaction, which utilizes a palladium catalyst to couple an organoboron compound with a halide. rsc.org This method is highly versatile and tolerates a wide range of functional groups, making it suitable for the synthesis of complex aryl-substituted pyridines.
Stereochemical Considerations in the Formation of Aryl-Substituted Pyridines
In reactions like the Heck coupling that result in the formation of a new double bond, stereochemistry becomes an important consideration. The Heck reaction is known for its outstanding trans selectivity, meaning the substituents on the newly formed double bond are preferentially oriented on opposite sides. organic-chemistry.org This stereochemical outcome is a result of the syn-addition of the palladium-carbon bond to the alkene followed by a syn-beta-hydride elimination. wikipedia.org When synthesizing diarylethenes, this selectivity ensures the formation of the thermodynamically more stable trans-isomer.
Carbon-Nitrogen Bond Forming Reactions: Nucleophilic Aromatic Substitution (SNAr)
As previously discussed, the primary method for introducing nitrogen-based nucleophiles onto the 2-position of the 3-nitropyridine ring is through Nucleophilic Aromatic Substitution (SNAr). wikipedia.orgyoutube.comlibretexts.org The electron-deficient nature of the pyridine ring, amplified by the nitro group, facilitates the attack of nucleophiles. youtube.com
The reaction of 2-chloro-3-nitropyridine with a substituted aniline (B41778), such as 4-chloroaniline, would directly lead to the formation of a 2-anilino-3-nitropyridine derivative. guidechem.com This reaction is typically carried out by heating the reactants in a suitable solvent, sometimes in the presence of a base to neutralize the liberated HCl. guidechem.com The efficiency of this reaction is influenced by the electronic nature of the substituents on the aniline. Electron-donating groups on the aniline generally increase the rate of reaction, while electron-withdrawing groups have the opposite effect. researchgate.net
The SNAr reaction is a cornerstone in building complex molecules based on the 2-substituted-3-nitropyridine scaffold, offering a reliable and high-yielding method for constructing the crucial carbon-nitrogen bond.
Strategic
Solid State Chemistry and Supramolecular Interactions
Single Crystal X-ray Diffraction Analysis of 2-(4-Chlorophenyl)-3-nitropyridine and its Derivatives
Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the atomic and molecular structure of a crystalline solid. This method has been instrumental in elucidating the solid-state structures of compounds related to this compound, offering a foundational understanding of their chemical and physical properties.
| Parameter | Value for 2-Chloro-3-nitropyridine (B167233) |
|---|---|
| Chemical Formula | C5H3ClN2O2 |
| Molecular Weight | 158.54 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 7.613 (1) |
| b (Å) | 12.232 (2) |
| c (Å) | 7.716 (1) |
| β (°) | 118.485 (2) |
| Volume (ų) | 631.5 (2) |
| Z | 4 |
| Temperature (K) | 293 |
The precise measurement of bond lengths, bond angles, and torsion angles from single-crystal X-ray data reveals the molecular geometry in the solid state. In the case of 2-Chloro-3-nitropyridine, a notable feature is the twisting of the nitro group relative to the pyridine (B92270) ring, with a torsion angle of 38.5 (2)° researchgate.net. This deviation from planarity has significant implications for the molecule's electronic properties and its ability to participate in intermolecular interactions. The bond lengths and angles within the pyridine ring are consistent with its aromatic character. The introduction of the 4-chlorophenyl group in the target molecule is expected to introduce further conformational flexibility, particularly around the C-C bond connecting the two aromatic rings.
Analysis of Intermolecular Interactions in Crystal Packing
The crystal packing of this compound and its derivatives is stabilized by a variety of non-covalent interactions. These interactions, though individually weak, collectively dictate the supramolecular assembly and influence the material's bulk properties.
In the absence of strong hydrogen bond donors like N-H or O-H in this compound, weaker C-H···O and C-H···N hydrogen bonds play a crucial role in stabilizing the crystal structure. For 2-Chloro-3-nitropyridine, adjacent molecules are linked by non-classical C—H···N and C—H···O hydrogen bonds, forming a layered motif researchgate.net. The nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group are common acceptors in these interactions. Furthermore, the presence of a chlorine atom introduces the possibility of C-H···Cl interactions, which have been observed to contribute to the crystal packing in other chlorophenyl-containing compounds nih.govnih.gov.
Aromatic rings, with their delocalized π-electron systems, can engage in attractive, non-covalent interactions known as π-π stacking. These interactions are fundamental in the crystal engineering of aromatic compounds. While no significant π-π stacking contacts are reported for 2-Chloro-3-nitropyridine, the introduction of the 4-chlorophenyl ring in the target molecule provides a second aromatic system, making π-π stacking interactions between either the pyridine and phenyl rings or between like rings of adjacent molecules highly probable. These interactions typically involve an offset face-to-face or edge-to-face arrangement of the aromatic rings.
The presence of a chlorine atom on the phenyl ring and a nitro group on the pyridine ring introduces the possibility of specific halogen and other non-covalent interactions. A short Cl···O contact of 3.068 (4) Å is observed in the crystal structure of 2-Chloro-3-nitropyridine, which links adjacent molecules into chains researchgate.net. This type of interaction, known as a halogen bond, arises from the anisotropic distribution of electron density around the chlorine atom.
Crystal Engineering and Design Principles Based on Supramolecular Synthons
A comprehensive analysis of the crystal engineering and supramolecular synthons of this compound cannot be conducted at this time. Extensive searches of scientific literature and crystallographic databases did not yield a publicly available, experimentally determined crystal structure for this specific compound.
The principles of crystal engineering rely on the detailed knowledge of how a molecule packs in the solid state. This information, obtained primarily through single-crystal X-ray diffraction, is essential for identifying and understanding the intermolecular interactions that govern the crystal's architecture. Without such data for this compound, any discussion of its specific supramolecular synthons, crystal packing, and design principles would be speculative.
For a thorough investigation into this topic, the following would be required:
Synthesis and crystallization of this compound to obtain single crystals of suitable quality.
Single-crystal X-ray diffraction analysis to determine the precise three-dimensional arrangement of molecules in the crystal lattice, including bond lengths, bond angles, and torsion angles.
Once a crystal structure is determined, a detailed analysis could be performed to identify key supramolecular synthons. Based on the functional groups present in this compound (a pyridine ring, a nitro group, and a chlorophenyl group), one could anticipate the potential for various intermolecular interactions, such as:
π-π stacking interactions between the aromatic pyridine and chlorophenyl rings.
C-H···O hydrogen bonds , with the nitro group's oxygen atoms acting as acceptors.
C-H···N hydrogen bonds , involving the pyridine nitrogen as an acceptor.
Halogen bonding (C-Cl···N or C-Cl···O), where the chlorine atom acts as an electrophilic region.
These interactions would form specific, recognizable patterns known as supramolecular synthons, which are the fundamental building blocks in crystal engineering. The identification of these synthons would allow for a predictive approach to designing new co-crystals or modifying the solid-state properties of the material. However, confirmation and detailed geometric characterization of these potential interactions are entirely dependent on experimental crystallographic data, which is not currently available in the public domain.
Conclusion and Future Research Directions
Summary of Key Research Findings on 2-(4-Chlorophenyl)-3-nitropyridine Chemistry
Research on this compound has primarily centered on its synthesis and the reactivity characteristic of the nitropyridine scaffold. The principal method for its synthesis involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. chemicalbook.comlibretexts.org This versatile carbon-carbon bond-forming reaction joins 2-chloro-3-nitropyridine (B167233) with 4-chlorophenylboronic acid to yield the target molecule. chemicalbook.com The Suzuki-Miyaura reaction is widely utilized for preparing biaryl compounds due to its high functional group tolerance and efficiency. libretexts.orgresearchgate.net
The chemical reactivity of this compound is dictated by the electronic properties of the substituted nitropyridine ring. The presence of the electron-withdrawing nitro group significantly influences the molecule's reactivity in several key ways:
Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the pyridine (B92270) ring, making it susceptible to nucleophilic attack. wikipedia.org Pyridines are generally reactive towards nucleophilic substitution at the positions ortho and para (2- and 4-positions) to the ring nitrogen because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.com The additional activation by the nitro group further facilitates these reactions, allowing for the displacement of suitable leaving groups. wikipedia.orgnih.gov
Reduction of the Nitro Group: The nitro group itself is a reactive functional handle that can be readily reduced to various other nitrogen-containing functional groups, such as amines, hydroxylamines, or oximes. wikipedia.orgchemeurope.com A variety of reagents can be employed for this transformation, including catalytic hydrogenation (e.g., using Pd/C or Raney Nickel), or chemical reducing agents like tin(II) chloride (SnCl2), iron (Fe), or zinc (Zn) in acidic media. commonorganicchemistry.comgoogle.com The reduction to the corresponding amine, 2-(4-chlorophenyl)pyridin-3-amine, would provide a key intermediate for the synthesis of more complex heterocyclic systems and biologically active molecules. guidechem.commdpi.com
Below is a table summarizing the fundamental reactions pertinent to the chemistry of this compound, based on established nitropyridine chemistry.
| Reaction Type | Reagents & Conditions | Product Type | Reference |
| Synthesis | |||
| Suzuki-Miyaura Coupling | 2-Chloro-3-nitropyridine, 4-Chlorophenylboronic acid, Pd catalyst, Base | This compound | chemicalbook.comresearchgate.net |
| Functionalization | |||
| Nitro Group Reduction | H2, Pd/C; or Fe/HCl; or SnCl2/HCl | 2-(4-Chlorophenyl)pyridin-3-amine | chemeurope.comcommonorganicchemistry.com |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., R-NH2, R-OH, R-SH) | Substituted Pyridine Derivative | wikipedia.orgnih.gov |
This table is illustrative of expected reactivity based on the general chemistry of nitropyridines.
Unexplored Reactivity and Synthetic Opportunities for Nitropyridine Functionalization
While the fundamental reactivity of this compound can be inferred from related systems, many modern synthetic methodologies remain unexplored for this specific compound. These represent significant opportunities for future research.
One major area is the direct C-H functionalization of the pyridine ring. rsc.org This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical and sustainable synthetic route. rsc.org Developing methods to selectively functionalize the C-H bonds at the 4, 5, or 6-positions of the this compound core would provide rapid access to a diverse range of new derivatives.
Another avenue is the application of Vicarious Nucleophilic Substitution (VNS) . This powerful method allows for the introduction of carbon, nitrogen, or oxygen nucleophiles onto electron-deficient aromatic rings, typically at positions ortho or para to a nitro group. ntnu.noacs.org For this compound, VNS could potentially enable the introduction of substituents at the C-4 position, a transformation that is challenging to achieve through classical SNAr reactions which require a leaving group at the target position. ntnu.no
Furthermore, the reactivity of the nitro group extends beyond simple reduction. It can participate in various cycloaddition reactions and can direct metallation at adjacent positions, opening pathways to complex heterocyclic structures. The selective transformation of the nitro group in the presence of the chloro-substituted phenyl ring, or vice-versa, presents opportunities for developing chemoselective synthetic strategies.
Advancements in Computational Modeling for Nitropyridine Systems
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical systems, and nitropyridines are no exception. Modern computational methods, particularly Density Functional Theory (DFT), are increasingly used to investigate the structural, electronic, and reactive properties of these molecules. researchgate.net
Recent advancements in this field allow for:
Accurate Prediction of Molecular Properties: DFT calculations can accurately predict geometric parameters, vibrational frequencies (IR and Raman spectra), and electronic properties such as HOMO-LUMO energy gaps. researchgate.net These predictions can aid in the characterization of new compounds and provide insights into their electronic structure.
Mechanistic Investigations: Computational modeling is used to elucidate reaction mechanisms. For instance, it can help determine whether a nucleophilic aromatic substitution reaction proceeds through a stepwise Meisenheimer complex or a concerted mechanism. nih.gov Such studies can explain observed regioselectivity and reactivity trends, for example, why substitution is favored at certain positions on the pyridine ring. stackexchange.com
Rational Design of New Molecules: By modeling the properties of hypothetical nitropyridine derivatives, researchers can screen for candidates with desired electronic or optical properties before undertaking laborious and expensive laboratory synthesis. rsc.org This is particularly relevant in materials science and medicinal chemistry.
For nitropyridine systems, computational studies can help rationalize the influence of substituents on the ring's reactivity and predict the most favorable sites for functionalization, guiding future synthetic efforts. researchgate.net
Emerging Research Areas in the Field of Substituted Nitropyridines
The field of substituted nitropyridines is continually evolving, with researchers discovering new applications that leverage their unique chemical and physical properties. Several emerging research areas highlight the potential future relevance of compounds like this compound.
Medicinal Chemistry and Drug Discovery: Substituted nitropyridines are recognized as "privileged structural motifs" in drug design. researchgate.net Recent studies have identified 3-nitropyridine (B142982) analogues as a novel class of potent microtubule-targeting agents for cancer therapy. plos.orgnih.gov These compounds can induce apoptosis and cell cycle arrest in cancer cells. plos.orgnih.gov Other derivatives are being investigated as inhibitors of various enzymes and as anti-inflammatory, antibacterial, and insecticidal agents. mdpi.comresearchgate.net The this compound scaffold could serve as a valuable starting point for the development of new therapeutic agents.
Materials Science: Donor-acceptor substituted pyridines, including nitropyridines, have shown promise as nonlinear optical (NLO) materials. optica.org These materials can generate second-harmonic frequencies from laser light, a property useful in optoelectronics and telecommunications. The combination of the electron-donating pyridine ring (via the nitrogen lone pair) and the electron-withdrawing nitro group creates a molecular dipole that is essential for NLO activity.
Coordination Chemistry: Nitropyridines can act as ligands, coordinating with metal ions to form complexes with interesting catalytic or biological properties. researchgate.net The specific substitution pattern on the pyridine ring can be tuned to modulate the electronic properties and steric environment of the resulting metal complex.
The diverse applications of substituted nitropyridines are summarized in the table below.
| Research Area | Application of Substituted Nitropyridines | Potential Role of this compound | Reference |
| Medicinal Chemistry | Anticancer agents (microtubule-targeting) | Core scaffold for new drug candidates | plos.orgnih.gov |
| Enzyme inhibitors (e.g., kinases, urease) | Precursor for bioactive molecules | researchgate.net | |
| Antibacterial and antifungal agents | Intermediate for synthesis of novel antimicrobials | mdpi.com | |
| Agrochemicals | Insecticides and herbicides | Starting material for new agrochemicals | mdpi.com |
| Materials Science | Nonlinear optical (NLO) materials | Component for advanced optical materials | optica.org |
This expanding scope of research underscores the continued importance of developing new synthetic routes to functionalized nitropyridines and exploring their potential in various scientific and technological fields.
Q & A
Q. What are the common synthetic routes for 2-(4-Chlorophenyl)-3-nitropyridine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine ring. Key steps include:
- Nitration : Direct nitration of 4-chlorophenyl-pyridine derivatives under controlled conditions (e.g., mixed acid systems).
- Isomer Separation : Selective crystallization in solvents like ethanol or dichloromethane to isolate desired regioisomers .
- Catalytic Optimization : Use of Lewis acids (e.g., AlCl₃) to enhance regioselectivity during nitration or isomerization of intermediates .
Example Reaction Conditions :
| Step | Catalyst/Solvent | Temperature | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5°C | 60–70% |
| Isomer Separation | Ethanol | RT | >90% |
| Lewis Acid Isomerization | AlCl₃ in DCM | 50°C | 85% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral data should researchers expect?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons appear as doublets in δ 7.2–8.5 ppm, with splitting patterns indicating nitro and chloro substituent positions .
- ¹³C NMR : Nitro groups cause deshielding of adjacent carbons (δ 140–150 ppm) .
- X-ray Crystallography : Resolves regiochemistry; for example, the nitro group at C3 and chloro at C4 in the pyridine ring are confirmed via bond angles and distances .
- IR Spectroscopy : Strong NO₂ asymmetric stretching near 1520 cm⁻¹ and symmetric stretching at 1350 cm⁻¹ .
Q. What are the key physicochemical properties of this compound, and how do they influence its reactivity in further functionalization?
- Methodological Answer :
- Melting Point : ~80–85°C (varies with purity and isomerism) .
- Solubility : Limited in polar solvents (e.g., water) but soluble in DCM or DMSO, facilitating reactions in aprotic media.
- Electrophilic Reactivity : The nitro group deactivates the pyridine ring, directing further substitutions to meta positions relative to itself. Chloro substituents enhance stability but reduce nucleophilic attack .
Advanced Research Questions
Q. How can researchers address challenges in isolating stereoisomers or regioisomers during the synthesis of this compound derivatives?
- Methodological Answer :
- Selective Crystallization : Use solvent polarity gradients (e.g., ethanol/water mixtures) to preferentially crystallize cis/trans isomers .
- Chromatography : Reverse-phase HPLC with acetonitrile/water mobile phases resolves regioisomers (e.g., 3-nitro vs. 4-nitro derivatives).
- Acid-Mediated Isomerization : Treat undesired isomers with Bronsted acids (e.g., HCl) to equilibrate mixtures toward thermodynamically stable forms .
Q. What mechanistic insights exist for the Lewis acid-catalyzed isomerization of intermediates in the synthesis of related chlorophenyl-nitropyridine compounds?
- Methodological Answer :
- Role of Lewis Acids : AlCl₃ coordinates with the nitro group, stabilizing transition states during keto-enol tautomerism or ring-opening/closure steps .
- Kinetic Studies : Monitoring isomerization via in-situ IR or NMR reveals pseudo-first-order kinetics, with activation energies ~50–60 kJ/mol .
Proposed Mechanism :
Intermediate (cis) + AlCl₃ → Coordination Complex → Transition State → trans-Isomer + AlCl₃
Q. How can computational chemistry methods (e.g., DFT) be applied to predict the reactivity and regioselectivity of nitration reactions on chlorophenyl-pyridine systems?
- Methodological Answer :
- DFT Modeling : Calculate Fukui indices to identify electrophilic sites; nitro groups preferentially form at positions with higher electron deficiency (e.g., C3 over C2) .
- Transition State Analysis : Simulate nitronium ion (NO₂⁺) attack pathways to compare activation barriers for competing regioisomers.
- Solvent Effects : Include implicit solvation models (e.g., PCM) to assess solvent polarity’s impact on reaction coordinates.
Data Contradictions and Resolution
- Isomerization Efficiency : reports >85% yield for trans-isomer formation using AlCl₃, while other methods (e.g., thermal isomerization) may show lower efficiency. Researchers should validate catalyst loading and solvent systems empirically.
- Spectral Assignments : Discrepancies in NMR chemical shifts between synthesized batches may arise from residual solvents or impurities. Multi-technique validation (e.g., HRMS + X-ray) is recommended .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
